3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile
Description
3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is a benzonitrile derivative featuring ethoxy and 2-hydroxyethoxy substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its polar functional groups (nitrile, hydroxyl, and ether), which influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-ethoxy-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11-7-9(8-12)3-4-10(11)15-6-5-13/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
VFMWOBHTJRLOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-ethoxy-4-hydroxybenzonitrile with ethylene glycol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethoxy group enhances its solubility and facilitates its interaction with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile with structurally similar compounds, focusing on substituents, molecular weight, and key physical/spectral properties:
Key Structural and Functional Differences
Electron-Withdrawing vs.
Hydrogen-Bonding Capacity: The 2-hydroxyethoxy group in the target compound enables intramolecular hydrogen bonding (O-H···N), as observed in related structures like (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile, which forms planar six-membered rings . This feature may enhance crystalline stability, as seen in π-π stacking interactions (3.841 Å spacing) .
Biological and Synthetic Relevance: Coumarin-linked derivatives (e.g., 4-((7-(2-hydroxyethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile) demonstrate expanded applications in fluorescence-based studies or as anti-cholestasis agents, highlighting the role of fused ring systems .
Spectral Characterization
Industrial and Pharmaceutical Relevance
- 3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) is commercially available as a pharmaceutical intermediate, underscoring the demand for benzonitrile derivatives in drug discovery .
- Fluorinated analogs (e.g., 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile) are marketed with >95% purity, reflecting their utility in PET imaging or kinase inhibitor development .
Biological Activity
3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile is . The structure features an ethoxy group and a hydroxyethoxy substituent on a benzonitrile core, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The mechanism of action for 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile may involve:
- Receptor Modulation : Binding to specific receptors, potentially altering signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic processes.
- Antimicrobial Activity : Demonstrated by related compounds, suggesting a potential for similar effects.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of benzonitrile derivatives. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate this activity, revealing promising results for inhibiting bacterial growth .
Cytotoxicity and Cell Viability
The cytotoxic effects of 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile have been assessed in various cancer cell lines. Cell viability assays indicate that the compound may induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy. The specific pathways involved in this process require further investigation to elucidate the underlying mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives of benzonitriles demonstrated that modifications in the ethoxy and hydroxyethoxy groups significantly impacted their antimicrobial efficacy against common pathogens .
- Cytotoxicity Assessment : In vitro studies have shown that 3-Ethoxy-4-(2-hydroxyethoxy)benzonitrile exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
